2-fluoro-4,6-dimethoxybenzoic acid
Description
2-Fluoro-4,6-dimethoxybenzoic acid (C₉H₉FO₄) is a substituted benzoic acid derivative characterized by a fluorine atom at the ortho position (C2) and methoxy groups at the para and meta positions (C4 and C6) relative to the carboxylic acid group. Its structural features are defined by the SMILES string COC1=CC(=C(C(=C1)F)C(=O)O)OC and InChIKey AJGKGSRAUIBYLQ-UHFFFAOYSA-N . The fluorine atom and methoxy substituents confer unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
286434-45-5 |
|---|---|
Molecular Formula |
C9H9FO4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4,6-dimethoxybenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the reaction of 2,4,6-trimethoxybenzoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the substitution of the methoxy group at the 2-position with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom or methoxy groups can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as halogenating agents or nucleophiles can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce 2-fluoro-4,6-dimethoxybenzaldehyde or this compound derivatives.
- Reduction reactions can result in 2-fluoro-4,6-dimethoxybenzyl alcohol or 2-fluoro-4,6-dimethoxybenzaldehyde.
Scientific Research Applications
2-Fluoro-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-4,6-dimethoxybenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The methoxy groups can also affect the compound’s solubility and reactivity, making it a useful tool in various biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of 2-fluoro-4,6-dimethoxybenzoic acid are best understood through comparison with analogous benzoic acid derivatives. Below is a detailed analysis of key structural analogs:
Substituent Effects on Acidity and Reactivity
The acidity (pKa) of benzoic acid derivatives is influenced by the electron-withdrawing or donating nature of substituents. For example:
- 2,6-Dimethoxybenzoic acid (C₉H₁₀O₅): The absence of a fluorine atom reduces acidity compared to the target compound, as methoxy groups are electron-donating (+M effect), destabilizing the deprotonated carboxylate form. This compound’s pKa is expected to be higher than that of this compound .
- 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid (C₉H₃F₇O₂): The trifluoromethyl groups are strongly electron-withdrawing (-I effect), significantly lowering the pKa compared to methoxy-substituted analogs. This compound exhibits higher acidity and is used in environments requiring strong electrophilic character .
Positional Isomerism and Steric Effects
- 3-Fluoro-2,6-dimethoxybenzoic acid : The relocation of fluorine to the meta position (C3) reduces its electron-withdrawing influence on the carboxylic acid group, leading to a marginally higher pKa than the target compound. Steric hindrance from ortho-methoxy groups may also limit reactivity in coupling reactions .
- However, bromine’s lower electronegativity reduces its electron-withdrawing effect, resulting in weaker acidity than the fluoro analog .
Functional Group Modifications
- Methyl 2-fluoro-4,5-dimethoxybenzoate (C₁₀H₁₁FO₄): Esterification of the carboxylic acid group eliminates acidity (pKa ~8–10 for esters vs. ~2–4 for carboxylic acids). This derivative is more lipophilic, making it suitable for applications requiring membrane permeability .
- 2-Amino-4,6-dimethoxybenzamide (C₉H₁₂N₂O₃): Replacement of fluorine with an amino group introduces hydrogen-bonding capacity and basicity. This compound is a precursor in alkaloid synthesis, contrasting with the halogenated target compound’s role in electrophilic reactions .
Comparative Data Table
Biological Activity
2-Fluoro-4,6-dimethoxybenzoic acid is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, interactions with enzymes, and potential applications in medicinal chemistry, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.17 g/mol. The compound features a benzoic acid core with two methoxy groups at the 4 and 6 positions and a fluorine atom at the 2 position. This structural arrangement influences its chemical reactivity and biological interactions.
Enzyme Interactions
This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to modulation of enzymatic activity, affecting metabolic pathways significantly. For instance, it can act as an inhibitor or activator depending on the context of the reaction.
Cellular Effects
The compound influences several cellular processes through its interaction with signaling pathways. Notably, it modulates levels of reactive oxygen species (ROS), which can impact gene expression related to oxidative stress responses. At low doses, it exhibits antioxidant properties, enhancing the cell's ability to counteract oxidative damage. However, at higher doses, it may lead to toxicity and metabolic disruptions.
Dosage-Dependent Effects
The biological effects of this compound vary significantly with dosage:
| Dosage Level | Effects |
|---|---|
| Low Doses | Antioxidant activity; cellular protection |
| High Doses | Potential toxicity; liver damage |
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Oxidative Stress Protection : Research indicates that similar compounds can induce antioxidant gene expression, enhancing resistance to oxidative damage.
- Metabolic Pathways : In animal models, this compound has been shown to be metabolized by cytochrome P450 enzymes into hydroxylated metabolites. These metabolites are conjugated to improve solubility and facilitate excretion.
- Cellular Effects : In vitro studies demonstrated that this compound could influence cell signaling pathways linked to ROS levels, thereby affecting gene expression and overall cellular metabolism.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Protects against oxidative stress by modulating ROS levels |
| Enzyme Interaction | Interacts with cytochrome P450 enzymes affecting metabolic processes |
| Dosage Effects | Low doses yield beneficial effects; high doses can be toxic |
| Metabolism | Metabolized into hydroxylated forms for enhanced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
